molecular formula C16H15N5OS B5715323 2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5715323
M. Wt: 325.4 g/mol
InChI Key: ZWYBBAXOSDKABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, commonly known as BPTA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. BPTA is a thioacetamide derivative that has shown promising results in different scientific studies.

Mechanism of Action

The mechanism of action of BPTA is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. BPTA has also been shown to modulate the activity of ion channels such as voltage-gated potassium channels.
Biochemical and Physiological Effects:
BPTA has been reported to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. BPTA has also been reported to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

BPTA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yield. BPTA has also shown low toxicity in various in vitro and in vivo studies. However, the limitations of BPTA include its poor solubility in water, which can limit its bioavailability in vivo.

Future Directions

There are several future directions for the research on BPTA. Further studies are needed to elucidate its mechanism of action and to identify its molecular targets. The potential applications of BPTA in the treatment of various diseases should be explored further. Furthermore, the development of more potent and selective derivatives of BPTA can provide new avenues for drug discovery.
Conclusion:
In conclusion, BPTA is a promising chemical compound that has shown potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of BPTA in the treatment of various diseases.

Synthesis Methods

The synthesis of BPTA involves the reaction of 4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol with acetic anhydride in the presence of triethylamine. The reaction is carried out at room temperature, and the product is obtained in good yield after purification. The purity of the compound is confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

BPTA has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, neurological disorders, and infectious diseases. BPTA has been reported to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, BPTA has been reported to have antibacterial and antifungal activities.

properties

IUPAC Name

2-[(4-benzyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c17-14(22)11-23-16-20-19-15(13-7-4-8-18-9-13)21(16)10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYBBAXOSDKABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

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